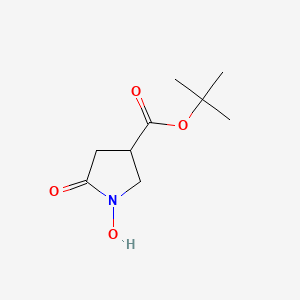

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate

描述

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a hydroxyl group at position 1, a ketone at position 5, and a tert-butyl ester at position 2. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. The tert-butyl group enhances steric protection, stabilizing the compound against enzymatic degradation, while the hydroxyl and ketone moieties offer sites for hydrogen bonding and further functionalization .

属性

IUPAC Name |

tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-7(11)10(13)5-6/h6,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMVWUIRCTWGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)N(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the oxidation of 3-hydroxy-1-tert-butylpyrrolidine-3-carboxylate. One common method uses Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to a carbonyl group.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products

Oxidation: Formation of a diketone derivative.

Reduction: Formation of a diol derivative.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学研究应用

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and as a building block in organic synthesis

作用机制

The mechanism of action of tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

相似化合物的比较

Structural and Functional Group Variations

The target compound can be compared to structurally related pyrrolidine derivatives:

Key Observations :

- Steric Effects : The tert-butyl group in all three compounds provides steric protection, but its influence on reactivity varies. For example, tert-butyl esters are acid-labile, enabling selective deprotection in synthesis .

- Substituent Impact : Bromine in the pyridine derivative (Table) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Reactivity and Stability

- Acid Sensitivity: Tert-butyl esters are prone to cleavage under acidic conditions (e.g., trifluoroacetic acid), a property exploited in peptide synthesis.

- Oxidative Stability : Unlike tert-butyl alcohol (a common precursor), which decomposes violently with strong oxidizers (e.g., nitric acid) to produce flammable gases , the target compound’s pyrrolidine backbone and ester group likely mitigate such hazards.

Hazard Profile

- tert-Butyl Alcohol : In contrast, tert-butyl alcohol is acutely toxic, causing respiratory irritation, dizziness, and liver damage upon prolonged exposure . This highlights how functional group modifications (e.g., esterification) can reduce volatility and toxicity.

生物活性

Tert-butyl 1-hydroxy-5-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a hydroxyl group, a ketone, and a tert-butyl group. The molecular formula is . These functional groups contribute to the compound's reactivity and ability to interact with various biological targets.

The mechanism of action for this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate binding through hydrogen bonding and electrostatic interactions, which are critical for modulating the activity of target molecules. The steric hindrance provided by the tert-butyl group influences the binding affinity and selectivity of the compound.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Specific studies have focused on its interaction with various enzymes, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .

Anticancer Potential

A notable area of investigation involves the compound's anticancer activity. In vitro studies have demonstrated that derivatives related to this compound can inhibit the proliferation of cancer cell lines, with IC50 values ranging from 2.5 to 20.2 µM against several types of cancer cells. For instance, some derivatives showed significant activity against gastric carcinoma cell lines but were less effective against triple-negative breast cancer cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| A | OCUM-2MD3 (Gastric) | 0.88 | Strong inhibition of proliferation |

| B | MDA-MB-231 (Breast) | >20 | No significant effect on cell viability |

| C | IGR39 (Melanoma) | 10.40 ± 1.35 | Moderate inhibition |

Study on Enzyme Interaction

In a study examining the interaction between this compound and specific enzymes, researchers found that the compound could effectively inhibit target enzyme activity in a concentration-dependent manner. The results suggested that structural modifications could enhance its inhibitory potency against selected enzymes involved in metabolic pathways .

Research on Receptor Binding

Another study focused on receptor binding affinity revealed that this compound interacts with various receptors, potentially influencing signaling pathways relevant to disease progression. The findings indicate that further exploration into receptor-ligand dynamics could uncover new therapeutic avenues for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。